molecular formula C8H7FN2O2 B1445374 7-Fluoro-5-nitroindoline CAS No. 1268816-57-4

7-Fluoro-5-nitroindoline

Cat. No. B1445374
M. Wt: 182.15 g/mol
InChI Key: HRSVTAASZBEJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-5-nitroindoline is a chemical compound with the CAS Number: 1268816-57-4 . It has a molecular weight of 182.15 and its IUPAC name is 7-fluoro-5-nitroindoline . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular formula of 7-Fluoro-5-nitroindoline is C8H7FN2O2 . The InChI code for this compound is 1S/C8H7FN2O2/c9-7-4-6 (11 (12)13)3-5-1-2-10-8 (5)7/h3-4,10H,1-2H2 .


Physical And Chemical Properties Analysis

7-Fluoro-5-nitroindoline is a pale-yellow to yellow-brown solid . and should be stored at a temperature of 2-8°C .

Scientific Research Applications

7-Fluoro-5-nitroindoline

is a chemical compound with the molecular formula C8H7FN2O2 . It’s a pale-yellow to yellow-brown solid with a molecular weight of 182.15 . It’s typically stored at temperatures between 2-8°C .

Indoline derivatives, such as 7-Fluoro-5-nitroindoline, are prevalent in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).

Indoles play a significant role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . They show various biologically vital properties .

The synthesis of indole derivatives has been a subject of interest in the chemical community . For instance, Buszek and co-workers demonstrated an effective total synthesis of the annulated indole natural product (±)-cis-trikentrin B by using a regioselectively constructed 6,7-indole aryne cycloaddition from 5,6,7-tribromoindole .

  • Photoreactive Compounds
    • Field: Chemistry, specifically photochemistry .
    • Application: 7-Fluoro-5-nitroindoline derivatives can be used to create photoreactive compounds . These compounds are activated by light and can undergo chemical reactions .
    • Method: The compound is exposed to specific wavelengths of light, causing it to undergo photolysis . For example, 5-bromo-7-nitroindoline-S-ethylthiocarbamate, a model compound, can undergo one-photon and two-photon photolysis at 350 and 710 nm, respectively .
    • Results: The photolysis with 350 nm light results in 5-bromo-7-nitrosoindoline, which is in equilibrium with its dimeric form(s) . This study expands the scope of photoreactive 7-nitroindoline derivatives and informs the development of novel photocleavable compounds .

Indoline derivatives are known to be used in the synthesis of a wide range of biologically active compounds . They can also be used in the development of new materials and in various chemical reactions .

Safety And Hazards

The safety information for 7-Fluoro-5-nitroindoline includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P264, P270, P301+P312, and P330 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

7-fluoro-5-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h3-4,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSVTAASZBEJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-5-nitroindoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-5-nitroindoline
Reactant of Route 2
Reactant of Route 2
7-Fluoro-5-nitroindoline
Reactant of Route 3
7-Fluoro-5-nitroindoline
Reactant of Route 4
7-Fluoro-5-nitroindoline
Reactant of Route 5
7-Fluoro-5-nitroindoline
Reactant of Route 6
7-Fluoro-5-nitroindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.